molecular formula C6H15NO B1416278 (R)-1-Methoxymethyl-2-methyl-propylamine CAS No. 167254-69-5

(R)-1-Methoxymethyl-2-methyl-propylamine

Cat. No. B1416278
CAS RN: 167254-69-5
M. Wt: 117.19 g/mol
InChI Key: PVNWTJLUPPXWDT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(R)-1-Methoxymethyl-2-methyl-propylamine, commonly known as MMP, is an organic compound belonging to the class of amines. It is a colorless liquid with a sweet, fruity odor and a boiling point of 98.2 °C. MMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity and low toxicity. In

Scientific Research Applications

Pharmacodynamics and Neurotoxicity

  • Research into enantiomers of MDMA, a compound structurally related to amphetamines, suggests that different enantiomers can exhibit distinct pharmacodynamic and neurotoxic profiles. This indicates potential therapeutic applications with reduced side effects for specific enantiomers (Pitts et al., 2018).

Anti-tumorigenic and Antiangiogenic Effects

  • Studies on 2-methoxyestradiol, a metabolite of estradiol, discuss its antitumorigenic and antiangiogenic effects. This suggests that methoxy-substituted compounds could have protective effects against certain cancers (Zhu & Conney, 1998).

Neurotransmission Effects

  • Methoxetamine, another related compound, has been studied for its effects on neurotransmission, highlighting the potential for substances like (R)-1-Methoxymethyl-2-methyl-propylamine to affect the central nervous system and possibly offering therapeutic benefits or insights into neurological conditions (Zanda et al., 2016).

Antidepressant Efficacy

  • The exploration of ketamine and its metabolites for their rapid antidepressant effects suggests a broader potential for compounds acting on similar pathways, possibly including (R)-1-Methoxymethyl-2-methyl-propylamine, to be developed for psychiatric applications (Zanos et al., 2018).

Phytochemical Applications

  • The examination of anti-tuberculosis phytochemicals showcases the importance of chemical entities, including potentially (R)-1-Methoxymethyl-2-methyl-propylamine, in developing new therapeutic agents against infectious diseases (Swain et al., 2021).

properties

IUPAC Name

(2R)-1-methoxy-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWTJLUPPXWDT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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